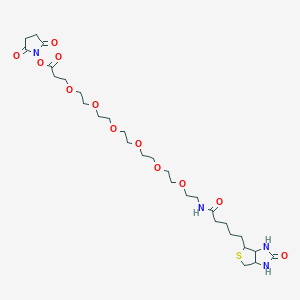

(+)-Biotin-PEG6-NHS Ester

Beschreibung

Significance of N-Hydroxysuccinimide (NHS) Esters in Biomolecule Functionalization

N-Hydroxysuccinimide (NHS) esters are widely employed in bioconjugation due to their ability to react efficiently with primary amine groups (-NH2) present on biomolecules such as proteins and peptides. chemicalbook.comnih.gov This reaction, which typically occurs at a pH range of 7-9, results in the formation of a stable amide bond. broadpharm.commedkoo.com The primary amines are most commonly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. nih.gov

The use of NHS esters for bioconjugation offers several advantages. The resulting amide bond is highly stable, ensuring a permanent linkage between the biotin (B1667282) label and the target biomolecule. broadpharm.com Furthermore, NHS esters can be synthesized and stored, and are commercially available, facilitating their use in a variety of experimental settings. wikipedia.org The reaction of NHS esters with amines is a straightforward and well-characterized process, making it a reliable method for biomolecule modification. chemicalbook.com

The general reaction of an NHS ester with a primary amine on a biomolecule is depicted below:

R-C(=O)-O-NHS + R'-NH2 → R-C(=O)-NH-R' + NHS

This reaction underpins the utility of (+)-Biotin-PEG6-NHS Ester in covalently attaching the biotin-PEG portion to a target molecule.

Overview of Biotinylation Strategies in Academic Research

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of modern life sciences research. broadpharm.com The exceptionally strong and specific interaction between biotin (also known as Vitamin B7) and the proteins avidin (B1170675) and streptavidin is the foundation of this technology. biochempeg.com This high-affinity binding is exploited for numerous applications, including:

Detection: Biotinylated molecules can be detected using enzyme-conjugated streptavidin, enabling techniques like ELISA and Western blotting.

Purification: The strong interaction allows for the efficient capture of biotinylated molecules from complex mixtures using streptavidin-coated beads or surfaces. broadpharm.com

Immobilization: Biotinylated probes can be immobilized on streptavidin-coated surfaces for use in biosensors and microarrays. broadpharm.com

A prominent research application of biotinylation is proximity-dependent biotinylation (PDB), such as BioID. frontiersin.orgasbmb.org In this technique, a biotin ligase is fused to a protein of interest. When activated, the ligase biotinylates nearby proteins, which can then be isolated and identified by mass spectrometry to map protein-protein interactions within a living cell. asbmb.orgacs.org

Rationale for Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugate Design

Polyethylene glycol (PEG) is a polyether compound that is widely used as a linker in bioconjugate design. precisepeg.combiosynth.com The inclusion of a PEG spacer between the biotin and the NHS ester in (+)-Biotin-PEG6-NHS Ester offers several significant benefits:

Increased Solubility: PEG is hydrophilic, and its incorporation into a bioconjugate can enhance the water solubility of hydrophobic molecules. medkoo.comprecisepeg.comrsc.org

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, which can minimize steric hindrance between the biotin tag and the biomolecule, potentially preserving the biological activity of the labeled molecule. precisepeg.com

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect biomolecules from enzymatic degradation. precisepeg.combiosynth.com

Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, potentially reducing its immunogenicity. precisepeg.com

The "6" in (+)-Biotin-PEG6-NHS Ester denotes a chain of six repeating ethylene (B1197577) glycol units, providing a specific spacer length that can be advantageous for particular applications. The use of defined-length (monodisperse) PEG linkers, like the PEG6 in this reagent, allows for greater homogeneity of the final conjugate compared to polydisperse PEG mixtures. researchgate.net

Contextualizing (+)-Biotin-PEG6-NHS Ester as a Versatile Bioconjugation Reagent

(+)-Biotin-PEG6-NHS Ester is a reagent that combines the amine-reactive chemistry of NHS esters, the powerful detection and purification capabilities of biotin, and the solubility-enhancing and spacing properties of a PEG linker. broadpharm.comevitachem.com This makes it a highly versatile tool for researchers. It can be used to label a wide range of amine-containing molecules, including proteins, peptides, and certain nucleic acids. biochempeg.com

The hydrophilic PEG spacer not only improves the solubility of the reagent and the resulting conjugate in aqueous buffers but also ensures that the biotin moiety is readily accessible for binding to streptavidin. broadpharm.commedkoo.com This combination of features makes (+)-Biotin-PEG6-NHS Ester suitable for a variety of applications, from basic protein labeling to more complex studies of protein interactions and localization. evitachem.compurepeg.com The reagent is also noted for its use in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com

Compound Properties

| Property | Value | Reference |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 23-oxo-27-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13,16,19-hexaoxa-22-azaheptacosanoate | alfa-chemistry.com |

| CAS Number | 2055045-04-8 | broadpharm.commedkoo.comalfa-chemistry.com |

| Molecular Formula | C29H48N4O12S | broadpharm.commedkoo.comalfa-chemistry.com |

| Molecular Weight | 676.78 g/mol | medkoo.comalfa-chemistry.com |

| Purity | ≥95% | broadpharm.com |

Eigenschaften

Molekularformel |

C29H48N4O12S |

|---|---|

Molekulargewicht |

676.8 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38) |

InChI-Schlüssel |

QWDVPTVNWZPKBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Herkunft des Produkts |

United States |

Mechanistic Insights into the Reactivity of + Biotin Peg6 Nhs Ester

Amine-Reactive Chemistry of NHS Esters

The primary mode of action for (+)-Biotin-PEG6-NHS Ester involves the reaction of its NHS ester group with primary amine groups found on target molecules. creative-proteomics.comtocris.combroadpharm.com This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. creative-proteomics.comglenresearch.com

Reaction with Primary Aliphatic Amine Groups

The NHS ester moiety is an activated ester that readily undergoes nucleophilic acyl substitution with primary aliphatic amines. creative-proteomics.comglenresearch.com These amines are commonly found in biological molecules, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. creative-proteomics.comglenresearch.com The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This forms a tetrahedral intermediate, which then collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond. glenresearch.com

The hydrophilic PEG6 spacer in the (+)-Biotin-PEG6-NHS Ester molecule increases its solubility in aqueous solutions, which is advantageous for reactions involving biological molecules. cd-bioparticles.netaxispharm.commedkoo.com

Formation of Stable Amide Bonds and Byproducts

The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide bond, which is identical to the peptide bonds found naturally in proteins. glenresearch.com This stability is crucial for the integrity of the resulting conjugate, ensuring that the biotin (B1667282) label remains attached to the target molecule under various experimental conditions. creative-proteomics.com

The primary byproduct of this reaction is N-hydroxysuccinimide (NHS). thermofisher.comthermofisher.com This byproduct is water-soluble and generally easy to remove from the reaction mixture through standard purification techniques like dialysis or gel filtration. lumiprobe.comamerigoscientific.com However, under certain conditions, particularly when using carbodiimides like DCC to activate the carboxylic acid for NHS ester formation, urea-based byproducts can also be formed.

Influence of pH on Reaction Efficiency and Hydrolysis Rates

The pH of the reaction environment is a critical factor that significantly influences both the efficiency of the conjugation reaction and the rate of hydrolysis of the NHS ester. thermofisher.comlumiprobe.com The reaction with primary amines is most efficient in a slightly alkaline pH range, typically between 7.2 and 9.0. creative-proteomics.comthermofisher.comthermofisher.com Within this range, the primary amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester. creative-proteomics.comtocris.com The optimal pH for many NHS ester labeling reactions is often cited as 8.3-8.5. evitachem.comlumiprobe.com

However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the target amine. The rate of this hydrolysis also increases with pH. thermofisher.comrsc.org This means that at higher pH values, the NHS ester becomes less stable and more prone to degradation before it can react with the amine. Therefore, a balance must be struck to maximize the conjugation yield.

The table below summarizes the effect of pH on the half-life of NHS esters, illustrating the increased rate of hydrolysis at higher pH values.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours thermofisher.comrsc.org |

| 8.0 | Not specified | 1 hour rsc.org |

| 8.6 | 4 | 10 minutes thermofisher.comrsc.org |

This table presents generalized data for NHS esters; specific half-life may vary for (+)-Biotin-PEG6-NHS Ester.

Considerations for Non-Amine Nucleophilic Interactions

While NHS esters are highly reactive towards primary amines, they are not entirely specific. rsc.org Under certain conditions, they can also react with other nucleophilic groups present in biomolecules, although these reactions are generally less favorable. rsc.orgnih.gov

Side reactions have been observed with the hydroxyl groups of serine, threonine, and tyrosine residues, as well as with the thiol group of cysteine. rsc.orgnih.govnih.gov The resulting ester and thioester linkages from these reactions are less stable than the amide bond formed with primary amines and can be more easily hydrolyzed or displaced by amines. glenresearch.com High concentrations of nucleophilic thiols should be avoided as they can increase the rate of degradation of the NHS ester by forming more easily hydrolyzable intermediates. rsc.orgresearchgate.net

The specificity of the reaction can also be influenced by pH. For instance, one study noted a tendency for NHS esters to preferably label tyrosine residues over lysine at pH 6.0, while lysine was favored at a more alkaline pH of 8.4. nih.gov However, another study found that the specificity of the NHS ester DSS for lysine residues was not significantly affected by pH changes. nih.gov

The Strategic Role of the Peg6 Spacer in + Biotin Peg6 Nhs Ester Bioconjugates

Enhancing Aqueous Solubility and Preventing Aggregation of Bioconjugates

A significant challenge in bioconjugation is maintaining the solubility of all components and the final product, particularly when attaching hydrophobic molecules to proteins or peptides. The PEG6 spacer in (+)-Biotin-PEG6-NHS Ester plays a crucial role in overcoming this issue.

This property is especially vital in applications like antibody-drug conjugates (ADCs), where potent therapeutic payloads are often hydrophobic. Without a hydrophilic spacer, these hydrophobic drugs can cause the ADC to aggregate and precipitate out of solution, reducing efficacy and posing safety risks. molecularcloud.org The PEG6 spacer helps to solubilize the hydrophobic components, preventing aggregation and ensuring the stability of the bioconjugate in aqueous buffers and physiological fluids. precisepeg.comnih.gov Research has shown that antibodies labeled with biotin (B1667282) reagents containing a PEG spacer exhibit less aggregation during storage compared to those with simple hydrocarbon spacers. fishersci.com

Table 1: Physicochemical Impact of the PEG6 Spacer

| Property | Contribution of the PEG6 Spacer | Scientific Rationale |

|---|---|---|

| Aqueous Solubility | Increases | The hydrophilic polyether backbone of PEG forms a hydration shell through hydrogen bonding with water molecules. molecularcloud.org |

| Aggregation | Decreases | The PEG chain masks hydrophobic regions of the conjugate, preventing intermolecular aggregation. molecularcloud.orgprecisepeg.com |

| Stability | Increases | Improved solubility and reduced aggregation lead to more stable bioconjugates in solution. nanocs.netabbexa.com |

Minimizing Steric Hindrance in Biorecognition Events

The interaction between biotin and avidin (B1170675) (or streptavidin) is one of the strongest non-covalent bonds known in nature. However, for this binding to occur efficiently, the biotin must be accessible to the binding pocket on the avidin protein. When biotin is directly conjugated to a large biomolecule, the bulk of the biomolecule can physically block, or sterically hinder, this interaction.

The PEG6 spacer arm acts as a flexible extension, distancing the biotin moiety from the surface of the conjugated molecule. precisepeg.combiochempeg.com This separation provides the necessary space and conformational freedom for the biotin to orient itself correctly and access the deep binding pocket of avidin or streptavidin. nanocs.netnii.ac.jp Studies investigating the influence of spacer arm length have consistently shown that longer linkers lead to better binding outcomes by overcoming this steric hindrance. nii.ac.jpresearchgate.net A short spacer may not provide sufficient distance, leading to a decrease in the number of effective binding events. nii.ac.jp The elongated and flexible nature of the PEG6 chain is therefore critical for ensuring that the high-affinity biotin-avidin interaction is not compromised. precisepeg.com

Impact on Biocompatibility and Reduction of Non-Specific Interactions (PEGylation Effect)

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established method for improving the biocompatibility of therapeutic and diagnostic agents. abbexa.comprecisepeg.com The PEG6 spacer confers these benefits to bioconjugates created with (+)-Biotin-PEG6-NHS Ester.

PEG is considered biologically inert, non-toxic, and non-immunogenic. nih.govresearchgate.net The hydration shell formed by the PEG chain masks the bioconjugate, shielding it from recognition by the immune system and protecting it from proteolytic enzymes. molecularcloud.orgabbexa.com This "stealth" effect can lead to a longer circulation half-life in vivo.

Furthermore, the neutral and hydrophilic nature of the PEG spacer significantly reduces non-specific binding. researchgate.netnih.gov Bioconjugates, especially those used in assays or imaging, can non-specifically adhere to surfaces like microplates or other proteins, leading to high background signals and inaccurate results. The PEG chain creates a physical, flexible barrier that repels the adsorption of other proteins, thereby increasing the signal-to-noise ratio and improving assay sensitivity. nih.govnih.govresearchgate.net Research has demonstrated that surfaces modified with PEG show a dramatic reduction in non-specific protein binding, leading to cleaner and more reliable data. nih.govresearchgate.net

Influence of PEG Length (PEG6) on Conjugation Efficiency and Bioconjugate Performance

The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it represents a trade-off between various factors. dovepress.com While longer PEG chains (e.g., PEG12 or greater) offer enhanced solubility and steric separation, they can also introduce excessive flexibility or, in some cases, hinder binding if the linker is too long. researchgate.netdovepress.com Conversely, very short linkers (e.g., PEG2) may not provide enough separation to overcome steric hindrance effectively. nih.gov

The PEG6 length is often a favorable compromise for many applications. It is considered a "short" PEG chain but provides sufficient length and flexibility to significantly reduce steric hindrance in many common biotin-avidin binding scenarios. axispharm.com Studies comparing different PEG lengths have shown that intermediate lengths, such as PEG4 and PEG6, can provide optimal performance in terms of tumor-to-kidney ratios and serum stability in radiolabeled peptides. nih.gov

The choice of PEG length influences several performance metrics:

Binding Affinity: The spacer must be long enough to allow biotin to reach the binding pocket, but an excessively long and flexible chain could potentially decrease the effective concentration of the biotin near the binding site. dovepress.com

Pharmacokinetics: In therapeutic applications, PEG length directly impacts the hydrodynamic radius of the conjugate, which influences its clearance rate from the body. Shorter chains like PEG6 have a smaller impact compared to very long chains (e.g., PEG2000). precisepeg.com

The selection of PEG6 thus represents a strategic choice, balancing the need for solubility, biocompatibility, and steric separation with the requirements of the specific biological system being studied.

Table 2: Comparison of Different PEG Spacer Lengths in Bioconjugation

| PEG Length Category | Typical Number of Units | Advantages | Potential Disadvantages | Common Applications |

|---|---|---|---|---|

| Short | 2-6 | Provides sufficient spacing for many applications; less steric hindrance than no spacer. axispharm.com | May be insufficient for very large biomolecules or dense surface coating. nih.gov | General protein and antibody labeling, immunoassays. |

| Medium | 8-12 | Good balance of flexibility, steric hindrance reduction, and solubility. precisepeg.com | May be overly flexible for some receptor-ligand interactions. dovepress.com | Surface immobilization, applications requiring greater separation. |

| Long | >24 | Greatly enhanced solubility and flexibility; provides significant "stealth" properties. axispharm.com | Can decrease binding affinity in some cases; may negatively impact pharmacokinetics. researchgate.netbiochempeg.com | Drug delivery, therapeutic protein modification to extend half-life. |

Harnessing the Biotin Streptavidin System with + Biotin Peg6 Nhs Ester

Fundamental Principles of Biotin-Streptavidin Affinity and Specificity

The interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature. biochempeg.com This remarkably high affinity is characterized by a very low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.gov This near-irreversible binding is the result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the burial of the biotin molecule within a deep binding pocket of the streptavidin protein. broadpharm.com

Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits. nih.gov Each of these subunits possesses a single binding site for a biotin molecule, allowing one streptavidin molecule to bind up to four biotinylated molecules. purepeg.com This multivalency is a key feature that is exploited in many of its applications. The structure of the biotin-binding pocket is highly complementary to the shape of the biotin molecule, contributing to the high degree of specificity of the interaction. broadpharm.com

(+)-Biotin-PEG6-NHS Ester is engineered to seamlessly integrate into this system. It consists of three key components:

(+)-Biotin: The biologically active isomer of biotin that is specifically recognized by the binding sites of streptavidin.

PEG6 Spacer: A hexa-polyethylene glycol linker. This flexible, hydrophilic spacer arm enhances the water solubility of the molecule and, crucially, extends the biotin moiety away from the molecule to which it is attached. biochempeg.comaxispharm.com This extension minimizes steric hindrance, allowing for more efficient binding of the biotin to the sterically restricted binding sites of streptavidin.

NHS Ester: An N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins. biochempeg.com This amine-reactive functionality allows for the covalent attachment of the biotin-PEG6 moiety to a wide range of biomolecules. biochempeg.com

| Component | Function | Key Properties |

| (+)-Biotin | Binds to streptavidin | High affinity, high specificity |

| PEG6 Spacer | Increases solubility and reduces steric hindrance | Hydrophilic, flexible, 21.4 Å length |

| NHS Ester | Covalently couples to primary amines | Amine-reactive, forms stable amide bonds |

Signal Amplification Strategies in Biochemical Detection Systems

The high affinity and multivalency of the biotin-streptavidin interaction are fundamental to powerful signal amplification strategies in various biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC). By biotinylating detection molecules, such as antibodies or nucleic acid probes, with reagents like (+)-Biotin-PEG6-NHS Ester, a layered approach can be used to significantly increase the detectable signal.

Several methods leverage this principle:

Avidin-Biotin Complex (ABC) Method: This technique involves the pre-incubation of streptavidin with a biotinylated enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), to form large complexes. broadpharm.com These complexes, which contain multiple enzyme molecules, are then introduced to bind to a biotinylated primary or secondary antibody that is already bound to the target analyte. The result is a high concentration of enzyme localized at the target site, leading to a substantial amplification of the signal when the enzyme's substrate is added. nih.gov

Labeled Streptavidin-Biotin (LSAB) Method: In this method, a biotinylated secondary antibody is used to detect the primary antibody bound to the target. Subsequently, a streptavidin-enzyme conjugate is added. nih.gov Because each streptavidin molecule can bind up to four biotinylated antibodies, and each streptavidin is labeled with an enzyme, this also results in significant signal amplification. broadpharm.com The LSAB method often provides higher sensitivity and lower background noise compared to the ABC method due to the smaller size of the complexes, allowing for better tissue penetration in IHC. nih.gov

The enzymes HRP and AP are commonly used due to their high catalytic turnover rates, converting substrates into colored, fluorescent, or chemiluminescent products that can be easily quantified. The choice of enzyme and substrate depends on the specific application and desired detection method.

| Amplification Method | Key Components | Principle of Amplification |

| Avidin-Biotin Complex (ABC) | Biotinylated antibody, pre-formed streptavidin-biotinylated enzyme complexes | Large complexes with multiple enzyme molecules bind to the biotinylated antibody. broadpharm.com |

| Labeled Streptavidin-Biotin (LSAB) | Biotinylated antibody, streptavidin-enzyme conjugate | Multiple streptavidin-enzyme conjugates bind to the biotinylated antibody. nih.gov |

Applications in Affinity Purification and Isolation of Biomolecules

The strength and specificity of the biotin-streptavidin interaction make it an invaluable tool for the purification and isolation of biomolecules. By tagging a protein, nucleic acid, or other molecule of interest with biotin using (+)-Biotin-PEG6-NHS Ester, that molecule can be selectively captured from a complex mixture.

The general workflow for affinity purification using this system is as follows:

Biotinylation: The target biomolecule is covalently labeled with biotin using (+)-Biotin-PEG6-NHS Ester. The NHS ester reacts with primary amines on the biomolecule to form a stable conjugate.

Capture: The complex mixture containing the biotinylated target is passed over a solid support (e.g., agarose (B213101) beads, magnetic beads) that has been coated with immobilized streptavidin.

Washing: The solid support is washed extensively to remove non-biotinylated molecules and other contaminants that may be non-specifically bound.

Elution: The biotinylated target is then eluted from the streptavidin support. Due to the strength of the interaction, elution often requires harsh conditions, such as high concentrations of free biotin or denaturing agents, to displace the bound molecule.

The PEG6 spacer in (+)-Biotin-PEG6-NHS Ester is particularly advantageous in this context, as it projects the biotin tag away from the surface of the biomolecule, making it more accessible for binding to the immobilized streptavidin and improving the efficiency of the purification process.

Construction of Multi-molecular Architectures via Biotin-Streptavidin Bridging

The tetrameric nature of streptavidin, with its four distinct biotin-binding sites, allows it to act as a molecular "bridge" or "scaffold" for the assembly of complex, multi-component structures. This property has been harnessed to create a wide range of nanoscale architectures and functional biomolecular assemblies.

By biotinylating different molecular components with (+)-Biotin-PEG6-NHS Ester, these components can be brought together in a controlled manner through their interaction with a central streptavidin molecule. This strategy has been employed in various research areas:

Targeted Drug Delivery: Biotinylated targeting ligands (e.g., antibodies, peptides) and biotinylated drug carriers (e.g., liposomes, nanoparticles) can be linked via streptavidin to create a targeted therapeutic agent.

Immunoassays: Complex immunoassay formats can be designed where streptavidin acts as a bridge to connect capture antibodies, detection antibodies, and signaling molecules.

Nanotechnology: The self-assembly of biotinylated DNA, proteins, and other nanomaterials around a streptavidin core has been used to construct precise and ordered nanostructures.

The flexibility and hydrophilicity of the PEG6 linker in (+)-Biotin-PEG6-NHS Ester can be beneficial in these applications by providing spatial separation between the assembled components, which can help to maintain their individual functions and prevent undesirable interactions.

Advanced Methodologies for Bioconjugation Employing + Biotin Peg6 Nhs Ester

Site-Specific and Random Labeling Strategies for Proteins and Peptides

The primary targets for (+)-Biotin-PEG6-NHS Ester on proteins and peptides are the primary amines found at the N-terminus (α-amino group) and on the side chain of lysine (B10760008) residues (ε-amino group). thermofisher.comnih.govglenresearch.comnih.gov The reaction involves the nucleophilic attack of the deprotonated amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The labeling can be either random, targeting multiple accessible amines, or more site-specific, primarily targeting the N-terminus, by carefully controlling the reaction conditions.

Achieving preferential labeling of the N-terminal α-amino group is often desirable to ensure homogeneity of the conjugate and to avoid modification of lysine residues that may be critical for the protein's biological activity. thermofisher.com This selectivity is primarily achieved by exploiting the difference in the pKa values of the N-terminal α-amino group (typically around 8.0) and the lysine ε-amino group (around 10.5). thermofisher.comnih.gov By conducting the biotinylation reaction at a pH close to physiological levels (pH 7.0-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state compared to the more basic lysine side chains. nih.gov This pH-dependent strategy significantly favors the modification of the N-terminus.

| Reaction Parameter | Condition for N-Terminal Selectivity | Rationale |

| pH | 7.0 - 7.5 | The α-amino group of the N-terminus is more nucleophilic at this pH compared to the ε-amino group of lysine residues. thermofisher.comnih.gov |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize non-specific modifications and hydrolysis of the NHS ester. |

| Reagent Molar Excess | Lower molar excess (e.g., 1-5 fold) | Using a lower concentration of the biotinylating reagent reduces the likelihood of modifying less reactive sites, such as lysine residues. |

This table illustrates the key reaction parameters that can be modulated to favor the biotinylation of the N-terminal α-amino group of proteins and peptides.

In many instances, random labeling of multiple lysine residues is acceptable or even desired to achieve a higher degree of biotin (B1667282) incorporation for signal amplification in detection assays. Since proteins typically have numerous surface-accessible lysine residues, labeling with (+)-Biotin-PEG6-NHS Ester under slightly basic conditions (pH 8.0-9.0) will result in a heterogeneous mixture of biotinylated species. glenresearch.comwindows.net At this pH range, both the N-terminal amine and the ε-amino groups of lysine are largely deprotonated and available for reaction. lumiprobe.com

The extent of biotinylation can be controlled by adjusting the molar ratio of (+)-Biotin-PEG6-NHS Ester to the protein. A higher molar excess will generally lead to a higher number of biotin molecules conjugated to the protein. windows.net However, excessive modification can lead to protein aggregation, loss of biological activity, or altered immunogenicity. huji.ac.il Therefore, it is crucial to optimize the degree of labeling for each specific application.

| Molar Excess of (+)-Biotin-PEG6-NHS Ester to Protein | Expected Degree of Labeling | Potential Consequences |

| 5-10 fold | Low to Moderate | Preservation of protein function, suitable for applications requiring labeled but fully active proteins. |

| 10-20 fold | Moderate to High | Increased signal in detection assays, potential for some loss of activity. windows.net |

| >20 fold | High | Significant signal amplification, higher risk of protein aggregation and loss of biological function. |

This table provides a general guideline for controlling the degree of lysine residue modification by varying the molar excess of the biotinylating reagent.

Biotinylation of Antibodies for Immunoanalytical Applications

Biotinylated antibodies are fundamental tools in a vast array of immunoanalytical techniques, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. huji.ac.il The conjugation of biotin to antibodies via (+)-Biotin-PEG6-NHS Ester allows for their detection with streptavidin-conjugated enzymes or fluorophores, providing a significant amplification of the signal. The labeling process typically targets the primary amines of lysine residues on the antibody. nih.gov

The degree of biotinylation is a critical parameter that must be optimized. Insufficient labeling will result in a weak signal, while excessive labeling can compromise the antigen-binding affinity of the antibody due to modification of lysine residues within the antigen-binding site or conformational changes. huji.ac.il A typical protocol involves reacting the antibody with a specific molar excess of (+)-Biotin-PEG6-NHS Ester in a suitable buffer (e.g., phosphate-buffered saline at pH 7.2-8.0) for a defined period, followed by the removal of unreacted biotinylation reagent. windows.netthermofisher.com

| Antibody | Molar Ratio (Biotin:Antibody) | Resulting Biotin Molecules per Antibody | Reference |

| IgG | 20:1 | 4-6 | windows.net |

| IgG | 10:1 | ~3-5 | thermofisher.com |

This table presents typical results for the biotinylation of Immunoglobulin G (IgG) at different molar ratios of biotinylating reagent to antibody.

Conjugation to Oligonucleotides and Nucleic Acids for Probe Development

Biotinylated oligonucleotides are indispensable for various molecular biology applications, including DNA and RNA hybridization assays, affinity purification of nucleic acid-binding proteins, and the development of nucleic acid-based diagnostics. The conjugation of (+)-Biotin-PEG6-NHS Ester is typically achieved by first synthesizing an oligonucleotide with a primary amine group. This is commonly done by incorporating a modified phosphoramidite (B1245037) containing a protected amino group at the 5' or 3' terminus, or internally, during solid-phase synthesis. spherotech.com

Following deprotection, the amino-modified oligonucleotide is reacted with (+)-Biotin-PEG6-NHS Ester in a buffer at a pH of around 8.5 to 9.0 to ensure the primary amine is deprotonated and reactive. sigmaaldrich.comglenresearch.com After the coupling reaction, the biotinylated oligonucleotide must be purified to remove excess unreacted biotinylation reagent and other small molecules. This is commonly achieved through methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC). sigmaaldrich.comglenresearch.comnih.gov

| Step | Description | Key Considerations |

| 1. Synthesis | Incorporation of an amino-modifier phosphoramidite during oligonucleotide synthesis. | The position of the amine (5', 3', or internal) should be chosen based on the intended application to minimize interference with hybridization. |

| 2. Conjugation | Reaction of the amino-modified oligonucleotide with (+)-Biotin-PEG6-NHS Ester. | The reaction is typically performed in a bicarbonate or borate (B1201080) buffer at pH 8.5-9.0. sigmaaldrich.comglenresearch.com An excess of the NHS ester is used to drive the reaction to completion. |

| 3. Purification | Removal of unreacted (+)-Biotin-PEG6-NHS Ester and byproducts. | HPLC is often the preferred method for obtaining highly pure biotinylated oligonucleotides. spherotech.com Ethanol precipitation is a simpler but potentially less effective method. sigmaaldrich.com |

| 4. Characterization | Confirmation of successful biotinylation. | Mass spectrometry can be used to confirm the addition of the biotin-PEG6 moiety. The functionality of the biotinylated probe is typically assessed in its intended application (e.g., hybridization assay). |

This table outlines the general workflow for the synthesis and biotinylation of oligonucleotides using (+)-Biotin-PEG6-NHS Ester.

Integration with Orthogonal Chemical Reactions for Complex Bioconjugate Synthesis

The NHS ester functionality of (+)-Biotin-PEG6-NHS Ester can be combined with other, orthogonal chemical reactions to create more complex and multifunctional bioconjugates. This is often achieved by using heterobifunctional linkers that contain both an NHS ester and another reactive group that does not cross-react with amines. This allows for a two-step conjugation strategy where the NHS ester is first reacted with a primary amine on one biomolecule, and the second functional group is then used to attach another molecule of interest.

For example, a molecule could be synthesized to contain both a biotin-PEG-NHS ester moiety and a group compatible with "click chemistry," such as an azide (B81097) or a terminal alkyne. lumiprobe.comthermofisher.com After biotinylating a protein through its lysine residues, the azide or alkyne group would be available for a highly specific and efficient copper-catalyzed or strain-promoted cycloaddition reaction with a molecule bearing the complementary functional group. This approach enables the precise assembly of multi-component systems, such as targeted drug delivery vehicles or sophisticated diagnostic probes.

| Orthogonal Reactive Group | Complementary Group | Reaction Type | Application Example |

| Azide | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attaching a fluorescent dye containing an alkyne to a biotinylated protein that has been co-functionalized with an azide. |

| Azide | Cyclooctyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free labeling of a biotinylated cell-surface protein in a living system. lumiprobe.com |

| Maleimide (B117702) | Thiol (Cysteine) | Michael Addition | Conjugating a peptide with a free cysteine to a biotinylated antibody that has been modified with a maleimide group. |

| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime Ligation | Forming a stable linkage between a biotinylated glycoprotein (B1211001) (after oxidation to generate aldehydes) and a hydrazide-modified drug. |

This table provides examples of orthogonal chemical reactions that can be used in conjunction with NHS ester chemistry for the synthesis of complex bioconjugates.

Applications of + Biotin Peg6 Nhs Ester in Molecular and Cellular Research

Development of Molecular Probes for Imaging and Detection

The ability to specifically label and detect biomolecules is fundamental to understanding cellular processes. (+)-Biotin-PEG6-NHS Ester serves as a versatile tool for creating customized molecular probes for sensitive imaging and detection assays.

By conjugating a fluorescent dye to a biomolecule, researchers can visualize its location and measure its abundance within cells and tissues. (+)-Biotin-PEG6-NHS Ester is instrumental in a two-step labeling strategy. First, a target protein or antibody is labeled with the biotin-PEG6-NHS ester. Subsequently, a fluorescently-tagged streptavidin or avidin (B1170675) conjugate is introduced, which binds to the biotinylated target, thereby rendering it fluorescent.

Alternatively, the NHS ester can be used to react with an amine-functionalized fluorophore, creating a biotin-PEG-fluorophore conjugate that can then be used in various assays. This approach is leveraged in techniques like fluorescence microscopy and flow cytometry. For example, researchers have developed bright, fluorescent polymeric nanoparticles loaded with dye and functionalized with biotin (B1667282). nih.gov These nanoparticles, when coupled with a biotinylated antibody via a streptavidin bridge, can significantly amplify the fluorescent signal for enhanced imaging of cell surface receptors like EGFR, allowing for differentiation between cells with varying expression levels. nih.gov

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Common Applications |

|---|---|---|---|

| Fluorescein (FITC) | ~494 | ~518 | Immunofluorescence, Flow Cytometry |

| Rhodamine (TRITC) | ~557 | ~576 | Immunofluorescence, FRET |

| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | Microscopy, Microarrays |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Western Blotting, In-vivo Imaging |

In many detection systems, signal amplification is crucial for achieving high sensitivity. (+)-Biotin-PEG6-NHS Ester is a key reagent for preparing biotinylated probes used in enzyme-linked assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. In these methods, a primary or secondary antibody is labeled with biotin. This biotinylated antibody is then detected by an enzyme-streptavidin conjugate, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).

The enzyme catalyzes a reaction with a specific substrate to produce a measurable signal, which can be colorimetric, fluorescent, or chemiluminescent. This enzymatic amplification allows for the detection of very low quantities of the target molecule. The detection of biotinylated proteins via Western blotting, for instance, involves their separation by gel electrophoresis, transfer to a membrane, and subsequent incubation with an HRP-coupled streptavidin for chemiluminescent detection. nih.gov

| Enzyme | Substrate Type | Detection Method | Common Assay |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | Colorimetric (TMB, DAB), Chemiluminescent (Luminol) | Spectrophotometry, Imaging | ELISA, Western Blot |

| Alkaline Phosphatase (AP) | Colorimetric (pNPP), Chemifluorescent (BCIP/NBT) | Spectrophotometry, Imaging | ELISA, Immunohistochemistry |

| β-Galactosidase | Colorimetric (ONPG), Fluorescent (MUG) | Spectrophotometry, Fluorometry | Reporter Gene Assays |

Functionalization of Nanomaterials and Microparticles for Targeted Studies

The modification of particle surfaces with biological ligands is a rapidly advancing field with applications in targeted drug delivery, diagnostics, and cell separation. (+)-Biotin-PEG6-NHS Ester provides a robust method for attaching biotin to the surfaces of various micro- and nanomaterials.

Liposomes and nanoparticles are often used as carriers for therapeutic agents or imaging probes. To achieve targeted delivery, their surfaces can be functionalized with ligands that recognize specific cell types. nih.gov (+)-Biotin-PEG6-NHS Ester can be used to modify the surface of particles that have been prepared to expose primary amine groups. The NHS ester reacts with these amines, resulting in a surface coated with biotin molecules.

These biotinylated nanoparticles can then be coupled to streptavidin-conjugated antibodies or other targeting proteins. creativepegworks.com The PEG6 linker is particularly advantageous in this context, as it extends the biotin moiety away from the nanoparticle surface, enhancing its accessibility and binding efficiency. nih.gov This strategy has been employed in the development of targeted drug delivery systems and diagnostic imaging agents. rsc.org For instance, biotin-labeled PEGylated liposomes have been used as a model system to study the interaction of nanoparticles with the complement system, a key aspect of immune response. leadinglifetechnologies.com

| Nanomaterial | Surface Functional Group | Purpose of Biotinylation | Example Application |

|---|---|---|---|

| Gold Nanoparticles | Amine-thiol linkers | Targeted cell imaging and therapy | Detection of cancer cell surface markers creativepegworks.com |

| Liposomes | Amine-modified lipids | Targeted drug delivery, immune interaction studies | Studying complement activation on nanoparticle surfaces leadinglifetechnologies.com |

| Quantum Dots | Amine-coated surface | High-sensitivity cellular imaging | Multiplexed biomarker detection |

| Polymeric Nanoparticles | Amine-containing polymers | Enhanced immunostaining | Amplified signal for fluorescence microscopy nih.gov |

Beyond individual particles, (+)-Biotin-PEG6-NHS Ester is used to create larger bioactive structures such as microarrays, biosensors, and functionalized surfaces for cell culture. By first coating a surface (e.g., a glass slide or a microplate well) with an amine-containing polymer, the NHS ester can be used to immobilize biotin across the surface.

This biotinylated surface then acts as a versatile platform for the controlled assembly of biomolecules. Streptavidin can be layered on top, followed by any biotinylated molecule of interest, such as peptides, nucleic acids, or antibodies. This layer-by-layer assembly allows for the creation of high-density protein arrays for screening purposes or surfaces designed to study cell adhesion and signaling in a controlled environment.

Investigation of Protein-Protein and Protein-Ligand Interactions

Understanding the complex network of interactions between proteins is central to cell biology. (+)-Biotin-PEG6-NHS Ester is a cornerstone reagent for affinity purification and interaction studies, most notably in pull-down assays. nih.gov

In a typical pull-down experiment, a known protein (the "bait") is purified and then biotinylated using the amine-reactive (+)-Biotin-PEG6-NHS Ester. nih.gov This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate, which contains potential binding partners (the "prey"). The bait protein, along with any interacting prey proteins, is then captured from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured protein complexes are eluted from the beads and analyzed, typically by mass spectrometry, to identify the prey proteins. nih.gov This powerful technique allows for the discovery of novel protein-protein interactions and the validation of known ones. nih.gov

| Step | Description | Key Reagents |

|---|---|---|

| 1. Bait Preparation | A purified "bait" protein is covalently labeled with biotin. | (+)-Biotin-PEG6-NHS Ester, purified bait protein |

| 2. Incubation | The biotinylated bait is mixed with a cell lysate containing potential "prey" proteins. | Biotinylated bait, cell lysate |

| 3. Capture | Streptavidin-coated beads are added to the mixture to bind the biotinylated bait and its interacting partners. | Streptavidin-coated magnetic or agarose (B213101) beads |

| 4. Washing | The beads are washed multiple times to remove non-specific proteins that did not bind to the bait. | Wash buffers (e.g., PBS with detergent) |

| 5. Elution & Analysis | The captured protein complexes are eluted from the beads and identified. | Elution buffer, SDS-PAGE, Mass Spectrometry |

Tools for Cell Surface Labeling and Cellular Interaction Studies

The covalent modification of cell surface proteins is a fundamental technique in molecular and cellular biology for elucidating the dynamics of the plasma membrane. (+)-Biotin-PEG6-NHS Ester has emerged as a valuable reagent in this field due to its specific reactivity and the versatility of the biotin tag. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (—NH2) on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds. biochempeg.com The polyethylene (B3416737) glycol (PEG) spacer provides flexibility and hydrophilicity, which helps to maintain the biological activity of the labeled protein and reduces steric hindrance. This section explores the application of (+)-Biotin-PEG6-NHS Ester in the analysis of cell surface molecules and in facilitating the creation of hybrid cells.

Analysis of Surface Molecule Expression and Internalization

(+)-Biotin-PEG6-NHS Ester is a powerful tool for quantifying the expression of proteins on the cell surface and for tracking their internalization. The general principle involves the covalent attachment of biotin to cell surface proteins, which can then be detected and quantified using streptavidin-based methods.

The workflow for analyzing cell surface protein expression typically begins with incubating live cells with (+)-Biotin-PEG6-NHS Ester at a low temperature (e.g., 4°C). These conditions permit the labeling of surface proteins while inhibiting endocytosis. nih.govnih.gov After the labeling reaction, any unreacted reagent is quenched. The cells are then lysed, and the biotinylated proteins are isolated using streptavidin-conjugated beads. The captured proteins can be eluted and subsequently identified and quantified through techniques such as Western blotting or mass spectrometry. This allows for a comprehensive analysis of the cell surface proteome under specific physiological or pathological conditions.

To study the internalization of surface molecules, a similar initial labeling procedure is followed. After labeling, the cells are warmed to a physiological temperature (e.g., 37°C) for a defined period to allow endocytosis to occur. nih.gov To distinguish between the proteins that have been internalized and those that remain on the cell surface, a membrane-impermeable reducing agent can be used to cleave the biotin tag from the surface proteins, provided a cleavable version of the biotinylation reagent was used. Alternatively, the remaining surface biotin can be stripped under specific conditions. The internalized, biotin-labeled proteins are protected from these treatments and can be isolated and quantified after cell lysis. This approach, often referred to as a biotin protection assay, enables the determination of internalization kinetics and the study of factors that regulate this process. nih.govnih.gov

Research has utilized this methodology to provide quantitative insights into the trafficking of various cell surface receptors. For instance, studies on G protein-coupled receptors (GPCRs) have employed biotinylation assays to measure their constitutive and ligand-induced internalization rates, offering a deeper understanding of their signaling and regulation.

Table 1: Research Findings on Receptor Internalization Using Biotinylation Assays

| Receptor | Cell Type | Internalization Rate (% per hour) | Measurement Method | Key Finding |

| Dopamine Transporter (DAT) | PC12 Cells | 10.4% (basal) | Reversible Biotinylation | Phorbol myristate acetate (B1210297) (PMA) treatment significantly increased the DAT internalization rate to 23.2% over a 10-minute period, indicating regulation by protein kinase C (PKC). nih.gov |

| Chemokine Receptor CXCR4 | Various | 12.1% ± 0.99% (constitutive) | Site-Specific Biotinylation | The constitutive internalization of CXCR4 suggests an actively driven process that can be modulated by receptor antagonists. |

| Chemokine Receptor CCR5 | Various | 13.7% ± 0.68% (constitutive) | Site-Specific Biotinylation | Similar to CXCR4, CCR5 undergoes constitutive internalization, which can be influenced by partial agonists. |

Facilitation of Cell Fusion Techniques for Hybrid Cell Generation

The generation of hybrid cells, such as hybridomas for monoclonal antibody production, relies on the fusion of two different cell types. However, the efficiency of traditional fusion methods, like those using polyethylene glycol (PEG) or electrofusion, can be low due to the random collision and pairing of cells. nih.govnih.gov The high-affinity interaction between biotin and streptavidin can be exploited to increase the frequency of contact between the desired cell populations, thereby enhancing fusion efficiency.

In this approach, one cell population is labeled with (+)-Biotin-PEG6-NHS Ester, which attaches biotin molecules to its surface proteins. The other cell population is coated with streptavidin. When the two cell populations are mixed, the biotin on the first cell type binds to the streptavidin on the second, creating a "bridge" that holds the cells together. nih.govresearchgate.net This targeted cell pairing significantly increases the likelihood of fusion when a fusogen like PEG is added or when an electric field is applied. nih.govresearchgate.net

This biotin-streptavidin-biotin bridge strategy has been shown to dramatically improve the efficiency of hybrid cell formation. nih.govresearchgate.net The increased proximity between the cell membranes of the targeted cells facilitates the fusion process, leading to a higher yield of viable hybrid cells. This technique is particularly valuable in applications where one of the cell types is rare, such as in the generation of hybridomas from specific antibody-producing B-cells.

Table 2: Research Findings on Enhanced Cell Fusion Using a Biotin-Streptavidin-Biotin Bridge

| Cell Types Fused | Fusion Method | Fusion Rate without Bridge (%) | Fusion Rate with Bridge (%) | Fold Increase |

| Dendritic Cells & Tumor Cells | PEG | 2.88 ± 0.56 | 12.00 ± 1.42 | ~4.2 |

| Dendritic Cells & Tumor Cells | Electroporation | 4.08 ± 0.50 | 16.64 ± 0.46 | ~4.1 |

| Lymphocytes & B16F0 Cells | PEG | Not Reported | 36.78 ± 2.82 | - |

| Lymphocytes & B16F0 Cells | Electroporation | Not Reported | 21.38 ± 1.70 | - |

Contribution to Biosensor and Diagnostic Assay Development

Immobilization Strategies for Biosensor Surfaces (e.g., SPR, QCM)

The precise and stable immobilization of biorecognition elements onto a sensor surface is a fundamental requirement for the development of reliable and sensitive biosensors. (+)-Biotin-PEG6-NHS Ester facilitates robust immobilization strategies for various transducer surfaces, most notably in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors.

In SPR biosensor technology, which measures changes in the refractive index at the sensor surface upon molecular binding, a common approach involves the pre-coating of the gold sensor chip with streptavidin. Subsequently, biomolecules such as antibodies, aptamers, or nucleic acids, which have been labeled with (+)-Biotin-PEG6-NHS Ester, can be readily captured and immobilized on the streptavidin-coated surface. The NHS ester group of the compound reacts efficiently with primary amines on the biomolecule to form a stable amide bond. The biotin (B1667282) moiety then binds to the immobilized streptavidin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M), ensuring a stable and oriented immobilization of the bioreceptor. The PEG6 spacer plays a crucial role by extending the biotin group away from the biomolecule, thereby minimizing steric hindrance and ensuring optimal accessibility for streptavidin binding. This strategy leads to a well-defined and functional sensor surface, enhancing the sensitivity and reproducibility of SPR measurements.

Similarly, in Quartz Crystal Microbalance (QCM) and QCM with Dissipation monitoring (QCM-D), which are highly sensitive mass-sensing techniques, (+)-Biotin-PEG6-NHS Ester is instrumental in creating functionalized surfaces. QCM measures changes in the resonance frequency of a quartz crystal upon mass adsorption. By functionalizing the QCM sensor surface with streptavidin, biotinylated probes can be specifically immobilized. The PEG6 linker in (+)-Biotin-PEG6-NHS Ester is particularly advantageous in QCM-D as it creates a hydrophilic layer that reduces non-specific binding of other molecules from the sample matrix, a critical factor for accurate mass sensing in complex biological fluids. QCM-D can provide real-time information on both the mass and the viscoelastic properties of the adsorbed layers, and the use of (+)-Biotin-PEG6-NHS Ester helps in creating a well-defined and hydrated layer for studying biomolecular interactions.

Table 1: Comparison of Immobilization Parameters on Biosensor Surfaces

| Parameter | Surface Plasmon Resonance (SPR) | Quartz Crystal Microbalance (QCM) |

| Transducer Principle | Refractive Index Change | Mass Change (Frequency Shift) |

| Immobilization Chemistry | Amine coupling of (+)-Biotin-PEG6-NHS Ester to biomolecule, followed by capture on streptavidin-coated gold surface. | Amine coupling of (+)-Biotin-PEG6-NHS Ester to biomolecule, followed by capture on streptavidin-coated quartz crystal. |

| Role of PEG6 Spacer | Reduces steric hindrance, improves accessibility of biotin to streptavidin. | Reduces non-specific binding, creates a hydrophilic surface, influences viscoelastic properties of the layer. |

| Binding Affinity | High (Kd ≈ 10⁻¹⁵ M) | High (Kd ≈ 10⁻¹⁵ M) |

| Key Advantage | High specificity and stability, allows for oriented immobilization. | High sensitivity to mass changes, provides information on layer properties (with QCM-D). |

Enhancing Sensitivity and Specificity in Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are a cornerstone of diagnostic testing. The use of (+)-Biotin-PEG6-NHS Ester in ELISA protocols can significantly enhance both the sensitivity and specificity of the assay. This is primarily achieved through the biotin-streptavidin signal amplification system.

In a typical sandwich ELISA, a capture antibody is immobilized on the microplate well. After the antigen is captured, a detection antibody is added. Instead of being directly conjugated to an enzyme, this detection antibody is biotinylated using (+)-Biotin-PEG6-NHS Ester. Following this, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is introduced. Since one streptavidin molecule can bind up to four biotin molecules, and multiple enzyme molecules can be conjugated to a single streptavidin molecule, this system leads to a significant amplification of the signal generated from the enzymatic reaction.

The PEG6 linker in (+)-Biotin-PEG6-NHS Ester contributes to this enhancement by increasing the aqueous solubility of the biotinylated antibody and reducing aggregation. Furthermore, the hydrophilic nature of the PEG spacer helps to minimize non-specific binding of the detection antibody to the microplate surface, thereby lowering the background signal and improving the signal-to-noise ratio. This ultimately leads to a lower limit of detection and a wider dynamic range for the assay.

Table 2: Impact of Biotinylation on ELISA Performance

| Performance Metric | Conventional ELISA | Biotin-Streptavidin Amplified ELISA |

| Detection Principle | Enzyme-conjugated secondary antibody | Biotinylated secondary antibody followed by streptavidin-enzyme conjugate |

| Signal Amplification | Low | High |

| Sensitivity | Moderate | High |

| Limit of Detection | Higher | Lower |

| Background Signal | Potentially higher due to non-specific binding | Lower due to reduced non-specific binding |

Design of Electrochemical Biosensors Utilizing Biotinylated Components

Electrochemical biosensors offer advantages such as high sensitivity, low cost, and miniaturization potential. (+)-Biotin-PEG6-NHS Ester plays a crucial role in the design of these sensors by enabling the stable immobilization of biorecognition elements onto the electrode surface.

In the development of amperometric or potentiometric biosensors, enzymes, antibodies, or nucleic acid probes can be biotinylated using (+)-Biotin-PEG6-NHS Ester. These biotinylated biomolecules are then immobilized on an electrode surface that has been pre-functionalized with streptavidin. This strong and specific interaction ensures that the biorecognition element is held in close proximity to the electrode surface, facilitating efficient signal transduction upon target binding.

For instance, in an electrochemical immunosensor, a biotinylated antibody can be immobilized on a streptavidin-modified electrode. The binding of the target antigen can then be detected by a change in the electrochemical signal, which can be further amplified using an enzyme-labeled secondary antibody. The PEG6 spacer helps to create a favorable microenvironment on the electrode surface, preventing the denaturation of the immobilized biomolecule and maintaining its biological activity. This leads to a more stable and reliable sensor performance.

Microfluidic Applications for High-Throughput Analysis and Diagnostics

Microfluidic devices, or "lab-on-a-chip" systems, have revolutionized high-throughput analysis and diagnostics by miniaturizing and automating complex biochemical assays. (+)-Biotin-PEG6-NHS Ester is an essential reagent in the functionalization of microfluidic channels and beads for a variety of applications.

In microfluidic immunoassays, the internal surfaces of the microchannels or microbeads can be coated with streptavidin. Biotinylated capture antibodies, prepared using (+)-Biotin-PEG6-NHS Ester, can then be introduced and immobilized. The small dimensions of the microchannels lead to a high surface-area-to-volume ratio, which significantly reduces reaction times and sample consumption. The PEG6 linker is particularly beneficial in these systems as it helps to prevent the fouling of the microchannels by non-specific adsorption of proteins from complex samples like blood or serum.

This approach is utilized in various microfluidic formats, including continuous-flow systems and digital microfluidics. The ability to create well-defined, functionalized surfaces within these devices is critical for achieving the high sensitivity and throughput required for applications such as point-of-care diagnostics, drug screening, and environmental monitoring. The robust and specific immobilization facilitated by (+)-Biotin-PEG6-NHS Ester is a key enabler of these advanced analytical platforms.

Emerging Research Frontiers and Future Directions for + Biotin Peg6 Nhs Ester

Design and Synthesis of Advanced Bioconjugates for Proteomics and Interactomics

The design and synthesis of advanced bioconjugates using (+)-Biotin-PEG6-NHS Ester are pivotal for expanding our understanding of proteomics and interactomics. The NHS ester functionality allows for the straightforward and efficient labeling of proteins and peptides through the formation of stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The PEG6 linker enhances the solubility and reduces the steric hindrance of the conjugated biotin (B1667282), facilitating its interaction with streptavidin-based detection systems.

In proteomics, (+)-Biotin-PEG6-NHS Ester is instrumental in affinity purification and enrichment of protein complexes for subsequent analysis by mass spectrometry. By biotinylating a protein of interest, researchers can effectively pull down its interacting partners from complex biological samples. The length of the PEG6 spacer is critical in these applications, providing sufficient distance to overcome steric hindrance and allow for efficient capture of binding partners.

Interactomics, the study of interactions between biomolecules, also benefits from the application of (+)-Biotin-PEG6-NHS Ester. For instance, it can be used to label specific proteins within a cell, which can then be used as bait to identify protein-protein interactions. The hydrophilic nature of the PEG6 linker minimizes non-specific binding, leading to cleaner and more reliable interaction data.

| Property | Description |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Target Functionality | Primary Amines (-NH2) |

| Spacer Arm | Hexaethylene Glycol (PEG6) |

| Biotinylation Target | Proteins, Peptides, and other amine-containing molecules |

Novel Applications in Targeted Protein Degradation (e.g., PROTAC Linker Synthesis)

A groundbreaking application of (+)-Biotin-PEG6-NHS Ester is in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

(+)-Biotin-PEG6-NHS Ester can be utilized as a versatile building block in the modular synthesis of PROTACs. The NHS ester can be reacted with an amine-containing E3 ligase ligand, while the biotin serves as a convenient handle for purification or as a point of attachment for a target protein ligand, often through a streptavidin bridge. The PEG6 linker in this context is crucial for spanning the distance between the E3 ligase and the target protein, allowing for the formation of a productive ternary complex. The length and flexibility of the PEG6 linker can significantly influence the efficiency of protein degradation.

| Component | Function in PROTAC Synthesis |

| (+)-Biotin | Affinity tag for purification or conjugation |

| PEG6 Linker | Provides optimal spacing and flexibility |

| NHS Ester | Reacts with E3 ligase ligand or other components |

Integration in Multi-Omics Technologies and High-Throughput Screening Platforms

The unique properties of (+)-Biotin-PEG6-NHS Ester make it highly suitable for integration into multi-omics technologies and high-throughput screening (HTS) platforms. In multi-omics approaches, which involve the integrated analysis of different "omes" such as the proteome, transcriptome, and metabolome, this compound can be used for the specific labeling and enrichment of proteins to correlate proteomic data with other omics datasets.

Addressing Challenges in Bioconjugate Heterogeneity and Stability in Complex Biological Milieux

A significant challenge in the use of NHS ester-based bioconjugation reagents is the potential for heterogeneity in the final product. Since NHS esters react with any accessible primary amine, the conjugation of (+)-Biotin-PEG6-NHS Ester to a protein with multiple lysine residues can result in a mixture of products with varying numbers of biotin labels at different positions. This heterogeneity can affect the biological activity and pharmacokinetic properties of the bioconjugate.

To address this challenge, researchers are exploring strategies such as site-specific conjugation methods to achieve more homogeneous products. These methods involve the introduction of unique reactive handles into the protein of interest, allowing for precise control over the location of biotinylation.

| Challenge | Potential Solution |

| Bioconjugate Heterogeneity | Site-specific conjugation techniques |

| Stability in Biological Samples | Use of biocompatible and protease-resistant linkers like PEG |

| Non-specific Binding | Optimization of linker hydrophilicity and blocking strategies |

Q & A

Q. How to optimize reaction conditions for labeling amine-modified oligonucleotides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.